
MK-8745
概要
説明
MK-8745は、セリン/スレオニンキナーゼファミリーのメンバーであるオーロラAキナーゼの選択的小分子阻害剤です。オーロラAキナーゼは、染色体分離を調節することで細胞分裂において重要な役割を果たします。 This compoundは、前臨床モデルにおける腫瘍増殖の阻害に可能性を示しており、幅広いヒト癌細胞株に対して有効です .
科学的研究の応用
Non-Hodgkin Lymphoma
MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .
Breast Cancer
Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .
Combination Therapies
Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .
Study 1: Non-Hodgkin Lymphoma Sensitivity
A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .
Study 2: In Vivo Efficacy
In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .
Data Table: Summary of Key Findings
作用機序
MK-8745は、オーロラAキナーゼを選択的に阻害することでその効果を発揮し、G2/M期で細胞周期停止を起こし、その後の細胞死を誘導します . この化合物は、p53のリン酸化を誘導し、p53タンパク質の発現増加とアポトーシス経路の活性化をもたらします . オーロラAキナーゼは、有糸分裂やゲノム安定性など、さまざまな細胞プロセスに関与しており、this compoundによるその阻害はこれらのプロセスを阻害し、細胞死をもたらします .
類似の化合物との比較
This compoundは、オーロラBキナーゼよりもオーロラAキナーゼに対する選択性が高いことが特徴で、オーロラAに対する阻害濃度(IC50)は0.6ナノモル、オーロラBに対する阻害濃度は280ナノモルです . 類似の化合物には、オーロラBキナーゼを選択的に阻害するAZD1152-HQPAと、別のオーロラAキナーゼ阻害剤であるMLN8054があります . this compoundは、細胞環境において完全な阻害を実現するには、AZD1152-HQPAよりも高い濃度を必要とします . より高い結合親和性と安定性を備えたthis compoundアナログの開発は、その治療の可能性を高めるために検討されてきました .
生化学分析
Biochemical Properties
MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .
Metabolic Pathways
This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity
準備方法
MK-8745の合成には、中間体の調製とその後の反応を含むいくつかのステップが含まれます。 This compoundのジメチルスルホキシド中での溶解度は、21.6ミリグラム/ミリリットル以上です . この化合物は、一般的にピペラジン環の形成とチアゾール基の導入を含む一連の有機反応によって調製されます。工業生産方法には、これらの合成経路を最適化して収率と純度を向上させることが含まれる場合があります。
化学反応の分析
MK-8745は、主に細胞タンパク質との相互作用を含むさまざまな化学反応を起こします。 1マイクロモル濃度で使用した場合、非ホジキンリンパ腫細胞においてG2/M期で細胞周期停止を引き起こします . この化合物は、p53陽性および陰性のHCT116結腸癌細胞においてアポトーシスと多倍体化も誘導します . これらの反応で使用される一般的な試薬には、ジメチルスルホキシドとエタノールがあり、反応条件には、多くの場合、溶解度を高めるために穏やかな加温と超音波処理が含まれます .
科学研究への応用
This compoundは、癌治療における可能性について広く研究されています。 前臨床モデルにおける腫瘍増殖の阻害に有効性を示しており、さまざまなヒト癌細胞株に対して有効です . この化合物は、p53依存的な様式でアポトーシス性細胞死を誘導するため、癌におけるp53の役割を研究するための貴重なツールとなっています . さらに、this compoundは、オーロラAキナーゼ阻害の分子メカニズムとその細胞周期調節への影響を調査するために使用されてきました . その用途は基礎研究と臨床研究の両方にまで広がり、標的型癌治療の開発に関する洞察を提供します。
類似化合物との比較
MK-8745 is unique in its selectivity for Aurora A kinase over Aurora B kinase, with an inhibitory concentration (IC50) of 0.6 nanomolar for Aurora A and 280 nanomolar for Aurora B . Similar compounds include AZD1152-HQPA, which selectively inhibits Aurora B kinase, and MLN8054, another Aurora A kinase inhibitor . this compound requires higher concentrations to achieve full inhibition in a cellular context compared to AZD1152-HQPA . The development of this compound analogues with higher binding affinities and stabilities has been explored to enhance its therapeutic potential .
生物活性
MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:
- Phosphorylation of p53 (Ser15)
- Increased expression of p53 protein
- Cell cycle arrest at the G2/M phase
In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (nM) | G2/M Arrest (%) | Apoptosis Induction (%) |
---|---|---|---|
Z138C | 0.6 | 5.5-fold increase | Significant |
Granta 519 | - | Moderate | Induces apoptosis |
Akata | - | No effect | - |
JVM2 | - | No effect | - |
The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .
In Vivo Studies
Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:
- Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).
- Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .
Case Studies and Clinical Implications
While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.
Comparative Analysis with Other Aurora Kinase Inhibitors
This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:
Inhibitor | Selectivity for Aurora A | IC50 (nM) |
---|---|---|
MK-5108 | Highest | ≤10 |
MLN8237 | Moderate | ~100 |
This compound | High (1,030-fold) | ~431 |
MLN8054 | Lower | ~200 |
This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .
特性
IUPAC Name |
(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFPWKUUNKNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。